2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine
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Overview
Description
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is a chemical compound with the molecular formula C9H11BrFN It is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to an ethanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoroaniline.
N-Alkylation: The 3-bromo-5-fluoroaniline undergoes N-alkylation with an appropriate alkylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Reduction: The resulting N-methylated intermediate is then reduced using a reducing agent like lithium aluminum hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in various interactions, such as hydrogen bonding and halogen bonding, which influence the compound’s reactivity and binding affinity. The ethanamine group can interact with biological receptors or enzymes, modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-fluorophenyl)acetic acid
- 3-Bromo-5-fluorophenylboronic acid
- 4-(3-Bromo-5-fluorophenyl)-N1,N1-diethyl-N3-methyl-1,3-butanediamine
Uniqueness
2-(3-Bromo-5-fluorophenyl)-N-methylethan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the ethanamine group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C9H11BrFN |
---|---|
Molecular Weight |
232.09 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenyl)-N-methylethanamine |
InChI |
InChI=1S/C9H11BrFN/c1-12-3-2-7-4-8(10)6-9(11)5-7/h4-6,12H,2-3H2,1H3 |
InChI Key |
PBLLFZPCEXPTOH-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC(=CC(=C1)Br)F |
Origin of Product |
United States |
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